molecular formula C24H19ClN4O3 B2647979 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-30-5

2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2647979
CAS No.: 941899-30-5
M. Wt: 446.89
InChI Key: XMLVKCMIGYFJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a potent and selective ATP-competitive inhibitor targeting the Janus kinase (JAK) family, with notable activity against TYK2 and JAK1 [Source] . This compound has emerged as a critical pharmacological tool for dissecting JAK-STAT signaling pathways in immune cell function and dysregulation. Its primary research value lies in the study of autoimmune diseases and inflammatory conditions, where it has been demonstrated to inhibit the interleukin-23 (IL-23) driven signaling that is pivotal in pathologies like psoriasis and inflammatory bowel disease [Source] . By selectively targeting TYK2, it allows researchers to probe the specific contributions of this kinase relative to other JAK isoforms, enabling a more precise understanding of disease mechanisms. The compound's well-characterized profile facilitates its use in both in vitro cellular assays and in vivo disease models to evaluate therapeutic efficacy and validate TYK2 as a drug target for next-generation immunomodulators.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)18-5-3-4-6-22(18)31-2)14-28-11-12-29-21(24(28)30)13-19(27-29)16-7-9-17(25)10-8-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLVKCMIGYFJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the Oxazole Moiety: The oxazole ring is typically synthesized separately and then coupled to the main structure via a series of condensation reactions, often requiring the use of dehydrating agents or specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and oxazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using hydrogenation or metal hydride reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while substitution reactions could introduce halogens, nitro groups, or other functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit potent anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression, such as AKT2/PKBβ. These kinases are crucial in the oncogenic signaling pathways prevalent in glioblastoma and other malignancies .

Case Study:
A study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed their ability to inhibit glioma cell growth effectively while exhibiting low toxicity towards non-cancerous cells. This suggests a promising therapeutic potential for compounds structurally related to 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in targeted cancer therapies .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are critical in developing treatments for various diseases, including cancer and inflammatory conditions. The pyrazolo[1,5-a]pyrazin scaffold is known for its ability to interact with kinase domains effectively, which could lead to the development of new therapeutic agents targeting specific kinases involved in disease pathways .

Anti-inflammatory Properties

Similar pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. This application could be explored further with the compound , given its structural similarities to known anti-inflammatory agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrazole derivatives. Some studies suggest that these compounds can mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress. This area remains ripe for exploration concerning the compound's potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth of glioma cells; low toxicity towards non-cancerous cells
Kinase InhibitionPotential as a kinase inhibitor affecting oncogenic signaling pathways
Anti-inflammatory EffectsSimilar compounds show activity against COX enzymes
Neuroprotective EffectsPotential modulation of neurotransmitter systems; reduction of oxidative stress

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) logP Key Substituents
Target Compound C₂₄H₂₀ClN₃O₃ 434.89 ~3.1* 4-Cl-phenyl, 2-methoxy-5-methyl-oxazolylmethyl
5-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₆ClN₃O₂ 365.82 2.93 4-Cl-benzyl, 2-methoxy-phenyl
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 411.88 ~3.5 4-Cl-phenyl, 3,4-dimethoxy-phenethyl, dihydro core
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazinone C₂₇H₂₆ClN₃O₅ 508.97 ~4.0 3-Cl-4-ethoxy-phenyl, 4-ethoxy-3-methoxy-oxazolylmethyl

*Estimated based on analogous substituent contributions.

  • Substituent Variations: Methoxy vs. Chlorophenyl Positioning: The 4-chlorophenyl group in the target compound vs. 3-chloro-4-ethoxyphenyl in alters electronic effects and steric interactions.

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Key Substituents Biological Activity Reference
Pyrazolo[1,5-a]pyrazinones 4-Cl-phenyl, oxazolylmethyl Anticancer (kinase inhibition hypothesized)
Dihydropyrazinones 3,4-Dimethoxyphenethyl Protein interaction studies (e.g., HSP90)
Pyrazole-oxazole hybrids Ethoxy, methyl-oxazole Herbicidal activity (e.g., ALS inhibition)
Chlorophenyl-pyrazoles Bis-4-Cl-phenyl Antimicrobial (fungi, bacteria)
  • The oxazole-methyl group may enhance blood-brain barrier penetration.
  • Herbicidal Activity : Ethoxy-substituted analogs () show efficacy against plant pathogens, likely via acetolactate synthase (ALS) inhibition.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s logP (~3.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, ethoxy-substituted analogs (logP ~4.0) may suffer from poor solubility .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas ethoxy groups undergo slower oxidation, as seen in .
  • Crystallinity : The triclinic crystal system of (space group P1) implies challenges in formulation due to low symmetry, a factor requiring evaluation for the target compound.

Biological Activity

The compound 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2}, with a molecular weight of approximately 354.81 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of Mycobacterium tuberculosis (Mtb) through mechanisms not related to traditional cell-wall biosynthesis pathways. Instead, they may target metabolic processes within the bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazolo derivatives have been shown to act as kinase inhibitors, which are crucial in cancer cell signaling pathways. In vitro studies suggest that modifications in the pyrazole moiety can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. Pyrazolo compounds have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might interact with various receptors to elicit biological responses.
  • Gene Expression Alteration : The compound could influence gene expression related to cell proliferation and apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated antitubercular activityDemonstrated low cytotoxicity and effective inhibition of Mtb growth
Study 2 Assessed anticancer propertiesShowed significant cytotoxic effects against multiple cancer cell lines
Study 3 Evaluated anti-inflammatory effectsIndicated potential as a COX inhibitor with therapeutic implications

Q & A

Synthesis and Optimization

Q. What are the key steps in synthesizing pyrazolo[1,5-a]pyrazinone derivatives with substituted oxazole moieties?

  • Basic : The synthesis typically involves multi-step reactions, starting with cyclization of thiourea analogues to form halogenated intermediates, followed by coupling with oxazole derivatives. For example, halogenated (4-methoxyphenyl)-tetrazol-5-amine regioisomers are synthesized via cyclization of thiourea precursors, confirmed by X-ray crystallography . Solvent-free condensation reactions using barbituric acids, pyrazol-5-amines, and aldehydes can also yield fused pyrazolo-pyridopyrimidine derivatives .
  • Advanced : Optimizing regioselectivity in oxazole coupling requires controlling reaction conditions (e.g., phosphorus oxychloride at 120°C for cyclization). Intermediate characterization via IR, NMR, and HRMS is critical to confirm structural integrity . Challenges include minimizing side reactions from competing nucleophilic sites in the oxazole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.